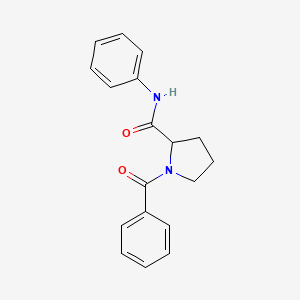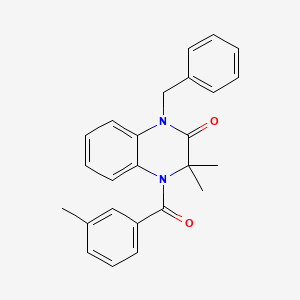![molecular formula C10H14Cl3NO B5973851 [2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B5973851.png)
[2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Dichlorophene and is commonly used as an antibacterial and antifungal agent. In
Mechanism of Action
The mechanism of action of [2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to cell death. It has also been suggested that this compound may work by interfering with the DNA replication process in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
[2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria and fungi, including Staphylococcus aureus and Candida albicans. Additionally, this compound has been found to have cytotoxic effects on certain cancer cells, including breast cancer and lung cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using [2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride in lab experiments is its ability to inhibit the growth of bacteria and fungi. This makes it useful for studying the effects of these types of microorganisms on various biological systems. However, one limitation of this compound is its potential cytotoxicity, which may limit its use in certain types of experiments.
Future Directions
There are a number of future directions for research on [2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride. One area of research could focus on the development of new synthesis methods for this compound, with the goal of improving its purity and yield. Additionally, future research could explore the potential use of this compound in the treatment of various bacterial and fungal infections, as well as its potential use as a cancer treatment. Finally, future research could focus on the development of new derivatives of this compound, with the goal of improving its efficacy and reducing its potential cytotoxicity.
Synthesis Methods
The synthesis of [2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride involves the reaction of 2,4-dichloro-6-methylphenol with ethylene oxide to produce 2-(2,4-dichloro-6-methylphenoxy)ethanol. This intermediate is then reacted with methylamine to produce the final product, [2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride.
Scientific Research Applications
[2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial and antifungal properties, making it useful for studying the effects of these types of microorganisms on various biological systems. Additionally, this compound has been studied for its potential use in cancer research, as it has been found to have cytotoxic effects on certain cancer cells.
properties
IUPAC Name |
2-(2,4-dichloro-6-methylphenoxy)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO.ClH/c1-7-5-8(11)6-9(12)10(7)14-4-3-13-2;/h5-6,13H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAMEVMFDHTLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCNC)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichloro-6-methylphenoxy)-N-methylethanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]-1,3-oxazole-4-carboxamide](/img/structure/B5973772.png)
![3-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5973773.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B5973776.png)
![4-{[2-(2-chlorophenyl)-1-pyrrolidinyl]sulfonyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole](/img/structure/B5973786.png)


![N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5973800.png)
![6-amino-4-(2-chloro-6-fluorophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5973802.png)

![5-amino-3-(butylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B5973810.png)
![3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B5973816.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(4-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5973824.png)
![1-(5-chloro-2-methylphenyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5973844.png)
![4-[2-(2-methylphenoxy)propanoyl]morpholine](/img/structure/B5973847.png)